molecular formula C11H21NO2 B2948112 tert-Butyl(S)-3-methylpiperidine-1-carboxylate CAS No. 852872-27-6

tert-Butyl(S)-3-methylpiperidine-1-carboxylate

Cat. No.: B2948112
CAS No.: 852872-27-6
M. Wt: 199.294
InChI Key: PKLWMIBESIUEIV-VIFPVBQESA-N
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Description

tert-Butyl(S)-3-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the piperidine ring, along with a carboxylate group at the 1-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(S)-3-methylpiperidine-1-carboxylate typically involves the reaction of 3-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently converted to the desired carboxylate ester. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction parameters, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(S)-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl(S)-3-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl(S)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(S)-3-methylpiperidine-1-carboxylate is unique due to its combination of a piperidine ring with a tert-butyl group and a carboxylate ester. This unique structure imparts specific chemical properties and reactivity patterns that distinguish it from other tert-butyl-containing compounds .

Properties

IUPAC Name

tert-butyl (3S)-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLWMIBESIUEIV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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